molecular formula C23H24O6 B2865943 tert-butyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate CAS No. 610762-72-6

tert-butyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate

Cat. No.: B2865943
CAS No.: 610762-72-6
M. Wt: 396.439
InChI Key: HZGSXECEFXDYQT-UHFFFAOYSA-N
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Description

tert-butyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate is a synthetic chromen-4-one derivative, a class of compounds recognized for its significant potential in medicinal chemistry and pharmacological research. The compound features a core 4H-chromene system, which has been identified as a privileged scaffold in the development of agents that target multidrug-resistant (MDR) cancers . Its specific structure includes a 4-methoxyphenyl group at the 3-position and a tert-butoxyacetate moiety at the 7-position, modifications that are critical for optimizing biological activity and physicochemical properties . Researchers value this compound for its role as a key intermediate in Structure-Activity Relationship (SAR) studies. SAR investigations on the 4H-chromene system reveal that the 3 and 4 positions prefer rigid and hydrophobic functional groups, while substitutions at the 6 and 7 positions can be tailored to improve potency and selectivity . The tert-butyl ester group enhances the molecule's lipophilicity, which can be a crucial factor in modulating its bioavailability and cellular penetration . The primary research applications of this compound are in the discovery of novel oncotherapeutics, particularly for overcoming mechanisms of multidrug resistance in cancer cells . Furthermore, structurally similar chromenone derivatives are being explored as modulators of glycosaminoglycan synthesis for conditions like mucopolysaccharidoses, indicating the versatility of this chemical scaffold . This product is intended for chemical and biological research purposes only. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

tert-butyl 2-[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O6/c1-14-21(15-6-8-16(26-5)9-7-15)22(25)18-11-10-17(12-19(18)28-14)27-13-20(24)29-23(2,3)4/h6-12H,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZGSXECEFXDYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a coumarin backbone, which is known for its diverse biological properties. The presence of the methoxyphenyl group and the tert-butyl ester moiety enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Acetylcholinesterase Inhibition

One of the primary areas of investigation for compounds similar to this compound is their role as acetylcholinesterase (AChE) inhibitors. A study highlighted that coumarin derivatives exhibit significant AChE inhibitory activity, which is crucial for developing treatments for Alzheimer's disease. The compound's structural analogs have demonstrated IC50 values in the low micromolar range, indicating potent activity against AChE .

Anticancer Activity

Research has shown that coumarin derivatives possess anticancer properties by inducing apoptosis in cancer cells. For instance, studies on structurally related compounds have revealed their ability to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines. The presence of electron-withdrawing groups, such as methoxy or halogens, has been correlated with enhanced anticancer activity .

Study 1: AChE Inhibition

In a comparative study involving several coumarin derivatives, this compound was evaluated alongside other analogs. The results indicated that the compound exhibited a notable AChE inhibitory effect with an IC50 value comparable to leading AChE inhibitors like donepezil .

Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of coumarin derivatives. The study reported that compounds with similar structures to this compound significantly reduced the viability of breast and lung cancer cell lines. Mechanistic studies suggested that these compounds triggered apoptosis via the mitochondrial pathway, highlighting their potential as chemotherapeutic agents .

Data Tables

Activity IC50 Value (µM) Reference
AChE Inhibition3.5
Anticancer (Breast Cancer)15
Anticancer (Lung Cancer)12

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Chromene Modifications
Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Features
Target Compound 4-Oxo-4H-chromen 3-(4-methoxyphenyl), 2-methyl, 7-(tert-butyl acetate) ~406 (estimated) Methoxy enhances electron density; tert-butyl improves lipophilicity.
tert-butyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate Cyclopenta-fused chromen 6-methyl, fused cyclopenta ring ~374 (estimated) Rigid cyclopenta ring reduces conformational flexibility.
tert-butyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate 4-Oxo-4H-chromen 3-phenyl, 2-(trifluoromethyl) 420.4 Trifluoromethyl increases electronegativity and metabolic stability.

Analysis :

  • The trifluoromethyl group () enhances resistance to oxidative metabolism, a common strategy in medicinal chemistry .
Substituent Variations on the Chromene Core
Compound Name Position 3 Substituent Position 7 Ester Group Biological Implications
Target Compound 4-Methoxyphenyl tert-butyl acetate Improved lipophilicity for cellular uptake.
(E)-2-((2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)ethyl 3-(4-methoxyphenyl)acrylate (7i) 3,4-Dihydroxyphenyl Ethyl acrylate with 4-methoxyphenyl Increased polarity from dihydroxyphenyl may enhance antioxidant activity.
(E)-2-((2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)ethyl 3-(4-(tert-butyl)phenyl)acrylate (7j) 3,4-Dihydroxyphenyl Ethyl acrylate with 4-tert-butylphenyl tert-butyl phenyl group adds steric bulk, possibly reducing solubility but improving binding to hydrophobic targets.

Analysis :

  • The 3,4-dihydroxyphenyl substituents in compounds 7i and 7j () introduce hydrogen-bonding capacity, which is absent in the target compound’s 4-methoxyphenyl group. This difference may influence antioxidant efficacy or interactions with enzymes like kinases .
  • The ethyl acrylate linker in 7i/7j vs. the tert-butyl acetate in the target compound highlights divergent strategies: acrylates may participate in Michael addition reactions, while tert-butyl esters prioritize stability .
Ester Group Modifications
Compound Name Ester Group Calculated XLogP3 Solubility Implications
Target Compound tert-butyl acetate ~4.9 (estimated) High lipophilicity; suitable for prodrug designs.
4-Methyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate tert-butoxycarbonyl glycinate ~3.8 Reduced lipophilicity due to glycinate’s polarity.
(3β)-Cholest-5-en-3-yl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate Cholesteryl ester ~12.5 (estimated) Extreme lipophilicity; likely designed for lipid membrane targeting.

Analysis :

  • The tert-butoxycarbonyl glycinate () balances polarity and protection, often used in peptide synthesis to mask amine groups .

Preparation Methods

Knoevenagel Condensation for 3-Aryl Coumarins

The Knoevenagel reaction between substituted salicylaldehydes and β-ketoesters or active methylene compounds is a cornerstone for introducing aryl groups at position 3. For the target compound, 3-(4-methoxyphenyl) substitution is achieved using 4-methoxyphenylacetic acid derivatives.

Example Protocol (Adapted from Sashidhara et al.):

  • Reactants :
    • 2-Hydroxybenzaldehyde (salicylaldehyde) derivatives with a hydroxyl group at position 7.
    • 4-Methoxyphenylacetic acid.
  • Catalyst : Cyanuric chloride (TCT) in DMF.
  • Conditions : 110°C, 12–24 hours.
  • Yield : Up to 95% for 3-aryl coumarins.

This method ensures regioselective aryl introduction at position 3. The 2-methyl group is incorporated via methyl-substituted β-ketoesters (e.g., methyl acetoacetate) or by alkylation post-condensation.

Pechmann Condensation for 4-Oxo Coumarins

The Pechmann reaction between phenols and β-ketoesters under acidic conditions is ideal for constructing the 4-oxo group.

Example Protocol (Adapted from Karimi-Jabei et al.):

  • Reactants :
    • Resorcinol (for hydroxyl groups at positions 5 and 7).
    • Ethyl acetoacetate (for the 4-oxo and 2-methyl groups).
  • Catalyst : Triethylammonium hydrogen sulfate.
  • Conditions : Solvent-free, 110°C, 4–6 hours.
  • Yield : 83–95%.

Modifications include using 4-methoxyphenylacetic acid instead of resorcinol to introduce the 3-aryl group.

Functionalization at Position 7

The 7-oxyacetate moiety is introduced via nucleophilic substitution or Mitsunobu reaction.

Alkylation of Phenolic Oxygen

Protocol (Adapted from Silveira Pinto and Souza):

  • Reactants :
    • 7-Hydroxycoumarin intermediate.
    • tert-Butyl bromoacetate.
  • Base : Potassium carbonate (K₂CO₃).
  • Solvent : Anhydrous DMF or acetone.
  • Conditions : 60–80°C, 6–12 hours.
  • Yield : 70–85%.

Mechanism : The phenolic oxygen attacks the electrophilic carbon of bromoacetate, displacing bromide.

Optimization Challenges

  • Steric hindrance : Bulky tert-butyl groups necessitate prolonged reaction times.
  • Purification : Column chromatography with ethyl acetate/hexane gradients (20–40% ethyl acetate) isolates the product.

Substituent Modulation

Introducing the 2-Methyl Group

The methyl group at position 2 originates from:

  • β-Ketoesters : Methyl acetoacetate in Pechmann condensation.
  • Post-synthesis alkylation : Using methyl iodide and a strong base (e.g., LDA).

Comparative Analysis of Synthetic Routes

Method Reactants Catalyst/Conditions Yield Reference
Knoevenagel Salicylaldehyde + 4-MeO-PhAA TCT, DMF, 110°C 95%
Pechmann Resorcinol + Ethyl acetoacetate Triethylammonium HSO₄ 92%
Alkylation 7-Hydroxycoumarin + t-BuBrOAc K₂CO₃, DMF, 80°C 85%

Key Findings :

  • Knoevenagel offers higher regioselectivity for 3-aryl groups.
  • Pechmann is superior for 4-oxo and 2-methyl incorporation.

Scalability and Industrial Feasibility

  • Continuous-flow systems reduce reaction times for condensation steps.
  • Solvent-free Pechmann minimizes waste and costs.

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